4-Methyl-L-glutamate, also known as 2S,4R-4-methylglutamate, is a derivative of glutamic acid, an essential amino acid involved in various metabolic processes. This compound is classified under organic compounds, specifically within the category of L-alpha-amino acids, which are characterized by having the L-configuration at the alpha-carbon atom. It is recognized for its role in neurotransmission and as a potential therapeutic agent in various biological pathways.
4-Methyl-L-glutamate is derived from glutamic acid, which is naturally occurring in many proteins and is crucial for protein synthesis. The compound belongs to several chemical classes:
This classification highlights its structural properties and functional significance in biological systems .
The synthesis of 4-Methyl-L-glutamate can be achieved through various methods. One common approach involves the methylation of L-glutamic acid. This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The process typically includes the following steps:
The molecular formula for 4-Methyl-L-glutamate is , with a molar mass of approximately 161.1558 g/mol. The compound features a chiral center at the alpha carbon, which contributes to its specific biological activity.
The structure includes two carboxyl groups (-COOH) and an amino group (-NH2), typical of amino acids, which facilitate its role in biochemical reactions .
4-Methyl-L-glutamate participates in various biochemical reactions, primarily as a substrate or product in enzymatic processes involving neurotransmitter synthesis and metabolism. Notably, it can undergo deamination to form other metabolites or be involved in transamination reactions where it exchanges amine groups with other keto acids.
Key reactions include:
These reactions are crucial for maintaining amino acid homeostasis in biological systems .
The mechanism of action for 4-Methyl-L-glutamate primarily involves its interaction with glutamate receptors in the central nervous system. As an analog of glutamate, it acts as an excitatory neurotransmitter:
This mechanism underscores its potential roles in cognitive processes and neurological health .
4-Methyl-L-glutamate has several applications within scientific research:
Its diverse applications highlight its importance as both a research reagent and a potential therapeutic agent .
4-Methyl-L-glutamate (C₆H₁₁NO₄) is a structural analog of the endogenous neurotransmitter L-glutamic acid, distinguished by a methyl group at the C4 position of its carbon chain. This modification confers distinct receptor binding properties and biological activity, particularly within the ionotropic glutamate receptor family. As a specialized glutamate derivative, it serves as a critical pharmacological tool for probing excitatory neurotransmission mechanisms and receptor subtype specificity. Unlike its parent compound, 4-Methyl-L-glutamate exhibits selective agonism at kainate-type glutamate receptors (GluK1/GluK2), enabling researchers to dissect the functional roles of these receptor subpopulations in synaptic transmission, plasticity, and neurological disorders [5] [9]. Its stereochemistry and ionic state significantly influence receptor interactions, making it a compound of enduring interest in neuropharmacology and chemical neuroscience.
4-Methyl-L-glutamate (CHEBI:20440, CID 440959) is an L-α-amino acid with the systematic name (2S,4R)-4-methylglutamic acid, reflecting its chiral centers at C2 and C4. Its molecular formula is C₆H₁₁NO₄, with a monoisotopic mass of 160.06098 g/mol and an average mass of 160.1479 g/mol [6] [9]. The compound features:
Table 1: Fundamental Chemical Properties of 4-Methyl-L-glutamate
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | (2S,4R)-2-Aminopentanedioic acid | CHEBI:20440 [7] |
Molecular Formula | C₆H₁₁NO₄ | PubChem CID 440959 [6] |
Canonical SMILES | CC@@HC(=O)O | DrugBank [9] |
InChI Key | KRKRAOXTGDJWNI-DMTCNVIQSA-M | DrugBank [9] |
Charge at pH 7.4 | −1 (zwitterionic form predominates) | CHEBI:1893 [10] |
Water Solubility (predicted) | 267.0 mg/mL | DrugBank ADMET [9] |
The (2S,4R) stereoisomer exhibits significant pharmacological activity as a potent agonist at kainate receptors, whereas other stereoisomers (e.g., 2S,4S) are far less active or inactive. This stereospecificity arises from the precise spatial orientation required for receptor binding pocket engagement. X-ray crystallographic studies of homologous glutamate receptors reveal that the C4 methyl group likely interacts with hydrophobic subpockets within the ligand-binding domain (LBD), particularly in GluK1 and GluK2 subtypes [9]. The compound exists predominantly as a zwitterion (internal salt) under physiological conditions, with its γ-carboxyl group deprotonated (COO⁻) and its α-amino group protonated (NH₃⁺) [10].
The discovery of 4-Methyl-L-glutamate emerged from mid-20th-century efforts to synthesize glutamate analogs for probing excitatory neurotransmission. While PubChem lists it under identifiers CID 440959 and CID 95883 (specifically for the 2S,4R stereoisomer), historical records of its initial synthesis and characterization remain sparse in publicly accessible literature [1] [6]. Its emergence as a significant research tool coincided with advances in receptor subtype pharmacology in the 1980s–1990s, when researchers sought selective ligands to distinguish between NMDA, AMPA, and kainate receptor functions.
Nomenclature has evolved to specify stereochemistry:
Unlike its parent compound L-glutamate—identified by Kikunae Ikeda in 1908 from seaweed—4-Methyl-L-glutamate has no known natural sources. It exists exclusively as a synthetic analog, though methylated amino acids do occur naturally elsewhere (e.g., 4-methylproline in certain peptides). Its characterization has been driven by receptor pharmacology studies rather than natural product discovery.
Within the glutamate analog family, 4-Methyl-L-glutamate occupies a distinct niche due to its selective actions at kainate-type ionotropic glutamate receptors (iGluRs). Unlike broad-spectrum agonists like L-glutamate or NMDA, it demonstrates preferential binding to GluK1 (GRIK1) and GluK2 (GRIK2) subunits with significantly reduced activity at AMPA or metabotropic glutamate receptors (mGluRs) [5] [9]. This selectivity profile contrasts with other glutamate derivatives:
Table 2: Selectivity Profile of 4-Methyl-L-glutamate vs. Key Glutamate Analogs
Compound | Receptor Targets | Primary Pharmacological Role | Structural Distinction |
---|---|---|---|
4-Methyl-L-glutamate | GluK1/GluK2 > GluK3 | Kainate receptor agonist | C4 methyl group (2S,4R isomer) |
L-Glutamate | All iGluRs (AMPA, NMDA, Kainate), mGluRs | Endogenous agonist | Unmodified carbon chain |
Kainic acid | GluK1/GluK2/GluK3 > AMPA receptors | Potent neuroexcitant | Pyrrolidine ring fused to propenoic acid |
NMDA | NMDA receptor (GluN subunits) | Selective NMDA agonist | N-methyl and D-aspartate backbone |
4-Methylene-L-glutamate | Broad iGluR agonist | Non-selective excitatory analog | =CH₂ at C4 instead of methyl [3] |
Key functional distinctions include:
CAS No.:
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8